REACTION_CXSMILES
|
[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([S:12]([N:15]=[C:16]=[O:17])(=[O:14])=[O:13])[CH:3]=1.[NH2:18][C:19]1[N:24]=[C:23]([O:25][CH3:26])[N:22]=[C:21]([CH3:27])[N:20]=1>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([S:12]([NH:15][C:16]([NH:18][C:19]2[N:24]=[C:23]([O:25][CH3:26])[N:22]=[C:21]([CH3:27])[N:20]=2)=[O:17])(=[O:14])=[O:13])[CH:3]=1
|
Name
|
methyl 4-iodo-2-isocyanatosulfonylbenzoate
|
Quantity
|
1465 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=C(C(=O)OC)C=C1)S(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
84.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
670 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at the same temperature for approximately 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
DISTILLATION
|
Details
|
the ethyl acetate is then distilled off under reduced pressure (80–60 mbar, T=50° C.)
|
Type
|
FILTRATION
|
Details
|
The suspension that remains is filtered off with suction
|
Type
|
WASH
|
Details
|
the solid is washed repeatedly with dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
if appropriate, acetone can be added to the hydrochloric acid
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
IC1=CC(=C(C(=O)OC)C=C1)S(=O)(=O)NC(=O)NC1=NC(=NC(=N1)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([S:12]([N:15]=[C:16]=[O:17])(=[O:14])=[O:13])[CH:3]=1.[NH2:18][C:19]1[N:24]=[C:23]([O:25][CH3:26])[N:22]=[C:21]([CH3:27])[N:20]=1>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[I:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([S:12]([NH:15][C:16]([NH:18][C:19]2[N:24]=[C:23]([O:25][CH3:26])[N:22]=[C:21]([CH3:27])[N:20]=2)=[O:17])(=[O:14])=[O:13])[CH:3]=1
|
Name
|
methyl 4-iodo-2-isocyanatosulfonylbenzoate
|
Quantity
|
1465 g
|
Type
|
reactant
|
Smiles
|
IC1=CC(=C(C(=O)OC)C=C1)S(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
84.5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=NC(=N1)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
670 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at the same temperature for approximately 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
DISTILLATION
|
Details
|
the ethyl acetate is then distilled off under reduced pressure (80–60 mbar, T=50° C.)
|
Type
|
FILTRATION
|
Details
|
The suspension that remains is filtered off with suction
|
Type
|
WASH
|
Details
|
the solid is washed repeatedly with dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
if appropriate, acetone can be added to the hydrochloric acid
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
IC1=CC(=C(C(=O)OC)C=C1)S(=O)(=O)NC(=O)NC1=NC(=NC(=N1)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |